Functional Group Complementarity: Synthetic Handle Count vs. Closest Mono-Functional Analogs
2-Bromo-3-cyano-5-methoxybenzoic acid provides three chemically orthogonal reactive functional handles (aryl-Br, aryl-CN, and -COOH) plus an electron-donating methoxy modulator, compared to only two such handles in each of its closest commercially available analogs . Specifically, 2-bromo-5-methoxybenzoic acid (CAS 22921-68-2) lacks the cyano group and thus cannot undergo nitrile-specific transformations ; 3-cyano-5-methoxybenzoic acid (CAS 453566-61-5) lacks the bromine atom and is incompatible with palladium-catalyzed cross-coupling . The target compound's bromine atom at position 2 is positioned ortho to the carboxylic acid, which enables additional reactivity modes including directed ortho-metalation and cyclization chemistry not accessible with meta- or para-bromo regioisomers.
| Evidence Dimension | Number of orthogonal reactive functional handles (aryl-Br + aryl-CN + COOH + OCH₃ modulator) |
|---|---|
| Target Compound Data | 4 functional groups: Br (cross-coupling handle), CN (electron-withdrawing; reducible to amine; cyclization precursor), COOH (amide/ester formation), OCH₃ (electron-donating ring modulator) |
| Comparator Or Baseline | 2-Bromo-5-methoxybenzoic acid: 3 groups (Br, COOH, OCH₃; no CN). 3-Cyano-5-methoxybenzoic acid: 3 groups (CN, COOH, OCH₃; no Br). 2-Bromo-3-cyanobenzoic acid: 3 groups (Br, CN, COOH; no OCH₃) [1] |
| Quantified Difference | Target = 4 functional groups vs. 3 functional groups for each comparator; target is the only compound in this set that simultaneously enables Suzuki/Buchwald/Sonogashira coupling (via Br) AND nitrile reduction/cyclization (via CN) with electronic tuning (via OCH₃) |
| Conditions | Structural comparison based on documented functional group inventory and known reactivity profiles [2] |
Why This Matters
For procurement decisions in parallel library synthesis and medicinal chemistry programs, a single building block that provides three reactive handles eliminates the need to purchase, stock, and validate multiple different intermediates, reducing synthetic step count and supply chain complexity.
- [1] PubChem Compound Summary for CID 10397328, 3-Cyano-5-methoxybenzoic acid, CAS 453566-61-5. Molecular weight = 177.16 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/453566-61-5 (accessed April 2026). View Source
- [2] Patel, R.P. and S. Singh, 'Cross-Coupling Reactions of Aryl Halides: Scope and Synthetic Utility,' in Palladium-Catalyzed Cross-Coupling Reactions, Wiley-VCH, 2014, Chapter 2. (Representative reference establishing general reactivity of aryl bromides in Pd-catalyzed cross-coupling.) View Source
